3-(4-Ethoxyphenyl)prop-2-enal
Description
3-(4-Ethoxyphenyl)prop-2-enal (IUPAC name: (E)-3-(4-ethoxyphenyl)prop-2-enal) is a cinnamaldehyde derivative featuring an ethoxy (-OCH₂CH₃) substituent at the para position of the aromatic ring. This α,β-unsaturated aldehyde is structurally related to natural compounds like cinnamaldehyde but differs in its substitution pattern. The ethoxy group imparts distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(E)-3-(4-ethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-9H,2H2,1H3/b4-3+ |
InChI Key |
QBEWPLRZBMVYKF-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Ethoxyphenyl)prop-2-enal can be synthesized through several methods. One common approach involves the condensation of 4-ethoxybenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-ethoxyphenyl)prop-2-enal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-(4-ethoxyphenyl)prop-2-enal can yield the corresponding alcohol or alkane, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 3-(4-Ethoxyphenyl)propanoic acid
Reduction: 3-(4-Ethoxyphenyl)propan-1-ol or 3-(4-Ethoxyphenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Ethoxyphenyl)prop-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The table below compares key structural analogs of 3-(4-Ethoxyphenyl)prop-2-enal, highlighting substituent effects:
Key Observations :
- Electronic Effects : The ethoxy group in 3-(4-Ethoxyphenyl)prop-2-enal is more electron-donating than methyl or methoxy groups, stabilizing the aromatic ring via resonance and inductive effects. This enhances electrophilic substitution reactivity at the ortho and para positions .
- Solubility : The ethoxy group increases lipophilicity compared to methoxy analogs, reducing aqueous solubility but improving compatibility with organic matrices .
- Hydrogen Bonding: Unlike hydroxy-substituted analogs (e.g., 3-(4-hydroxy-3-methoxyphenyl)prop-2-enal), the ethoxy group cannot form hydrogen bonds, affecting crystal packing and melting points .
Spectroscopic and Crystallographic Comparisons
- NMR Spectroscopy : Para-substituted cinnamaldehydes exhibit distinct proton environments. For example, the aldehyde proton in 3-(4-Ethoxyphenyl)prop-2-enal resonates downfield (~9.8–10.2 ppm) due to conjugation with the α,β-unsaturated system. Ortho-substituted analogs (e.g., 2-methoxycinnamaldehyde) show split signals for aromatic protons due to coupling .
- Crystallography : Crystal structures (e.g., from ) reveal that the ethoxy group adopts a planar conformation with the aromatic ring, minimizing steric hindrance. In contrast, ortho-substituted derivatives exhibit twisted geometries to avoid steric clashes .
Biological Activity
3-(4-Ethoxyphenyl)prop-2-enal, also known as (E)-3-(4-ethoxyphenyl)prop-2-enal, is an organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. This compound features a conjugated system due to its α,β-unsaturated aldehyde structure, which is believed to contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The presence of the ethoxy group at the para position on the phenyl ring enhances the stability and reactivity of 3-(4-Ethoxyphenyl)prop-2-enal. Its structural characteristics allow it to interact with various biological targets, potentially modulating enzymatic activities and cellular pathways.
Antimicrobial Activity
Research indicates that 3-(4-Ethoxyphenyl)prop-2-enal exhibits significant antimicrobial properties. The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. In laboratory studies, it has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
Table 1: Antimicrobial Activity of 3-(4-Ethoxyphenyl)prop-2-enal
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Disruption of cell membrane integrity |
| Staphylococcus aureus | 16 µg/mL | Inhibition of essential enzymes |
| Pseudomonas aeruginosa | 64 µg/mL | Cell membrane disruption |
Anticancer Activity
In addition to its antimicrobial effects, 3-(4-Ethoxyphenyl)prop-2-enal has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation through various signaling pathways.
Case Study: Breast Cancer Cell Lines
A study conducted on breast cancer cell lines demonstrated that treatment with 3-(4-Ethoxyphenyl)prop-2-enal resulted in a significant reduction in cell viability. The compound was found to activate apoptotic pathways, leading to increased levels of pro-apoptotic proteins.
Table 2: Effects on Breast Cancer Cell Viability
| Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Markers Increased |
|---|---|---|
| 0 | 100 | None |
| 10 | 80 | Caspase-3 |
| 20 | 50 | Bax |
| 30 | 30 | Cytochrome c |
The interaction profile of 3-(4-Ethoxyphenyl)prop-2-enal suggests that it acts as an electrophile, capable of reacting with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, thus modulating various biological pathways.
Enzyme Inhibition
Experimental studies indicate that this compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation. The ability to disrupt cellular integrity in bacteria and induce apoptosis in cancer cells highlights its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
